5-(Cyanomethyl)furan-2-carboxylic acid
Description
Properties
Molecular Formula |
C7H5NO3 |
|---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
5-(cyanomethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C7H5NO3/c8-4-3-5-1-2-6(11-5)7(9)10/h1-2H,3H2,(H,9,10) |
InChI Key |
RXBXNTKHMRQXBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CC#N |
Origin of Product |
United States |
Preparation Methods
Cyanomethylation via Nucleophilic Substitution
One common approach is the substitution of a halomethyl group (e.g., 5-(chloromethyl)furfural or 5-(chloromethyl)furoic acid) with cyanide ion to introduce the cyanomethyl group at the 5-position.
- Starting Material: 5-(chloromethyl)furfural or 5-(chloromethyl)furoic acid.
- Reagent: Sodium cyanide (NaCN) or potassium cyanide (KCN).
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- Conditions: Room temperature to moderate heating (25–60 °C), under inert atmosphere to avoid oxidation.
- Outcome: Formation of 5-(cyanomethyl)furfural or 5-(cyanomethyl)furoic acid intermediates.
This method leverages the nucleophilicity of cyanide ion to displace the halide, yielding the cyanomethyl derivative with good regioselectivity.
Oxidation to Carboxylic Acid
Following cyanomethylation, the aldehyde or methyl group at the 2-position is oxidized to the carboxylic acid to yield 5-(cyanomethyl)furan-2-carboxylic acid.
- Oxidants: Manganese dioxide (MnO2), cobalt-manganese-bromide catalytic systems, or other transition metal catalysts.
- Conditions: Elevated temperatures (typically 80–180 °C), oxygen or air under pressure (up to 50 bars), and acidic solvents such as acetic acid.
- Catalysts: Cobalt and manganese salts with bromide ions have been shown to be effective in selective oxidation of furan derivatives.
- Reaction Time: Several hours (12–24 h) depending on catalyst and temperature.
- Purification: Filtration to remove inorganic residues, followed by column chromatography or recrystallization.
This oxidation step is critical to convert the aldehyde or methyl precursor into the carboxylic acid functionality while preserving the cyano group.
One-Pot or Sequential Synthesis
Some protocols combine cyanomethylation and oxidation in a sequential or one-pot manner to improve efficiency.
- Example: Starting from 5-formylfuran-2-carboxylic acid, sodium cyanide is added, followed by manganese dioxide oxidation in methanol or dichloromethane solvent.
- Temperature: Room temperature to 40 °C.
- Reaction Time: 12 hours or more.
- Yield: Moderate yields (~36% reported for related esters), with purification by silica gel chromatography.
This approach minimizes intermediate isolation and streamlines the synthesis.
Representative Experimental Data
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyanomethylation | Sodium cyanide, DMF or MeOH | 25–40 | 5–12 | 40–60 | Nucleophilic substitution on halomethyl furan |
| Oxidation to acid | MnO2 or Co/Mn/Br catalyst, O2 or air, AcOH | 80–180 | 12–24 | 50–80 | Selective oxidation of aldehyde to acid |
| One-pot cyanomethylation + oxidation | NaCN, MnO2, MeOH or CH2Cl2 | 25–40 | 12 | ~36 | Requires chromatographic purification |
Research Findings and Notes
- The use of cobalt-manganese-bromide catalysts under oxygen pressure is well-documented for oxidation of furan derivatives to carboxylic acids with high selectivity and yield.
- Sodium cyanide is effective for introducing the cyano group via substitution on halomethyl furans, but care must be taken due to toxicity and handling hazards.
- Manganese dioxide is a mild oxidant suitable for converting aldehydes to acids without over-oxidation or degradation of the furan ring.
- Solvent choice impacts reaction efficiency; dichloromethane and methanol are commonly used for cyanomethylation and oxidation steps.
- Purification often requires silica gel chromatography due to the presence of inorganic salts and side products.
- Alternative synthetic routes involving lithium 5-lithiofuran-2-carboxylate and electrophilic cyanomethylation are under investigation but less established.
Chemical Reactions Analysis
Types of Reactions
5-(Cyanomethyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other functional groups.
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing different substituents at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed.
Major Products
The major products formed from these reactions include various substituted furans, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Cyanomethyl)furan-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-(Cyanomethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can participate in various chemical interactions, including hydrogen bonding and nucleophilic attacks, influencing the compound’s biological activity. The furan ring’s aromatic nature also contributes to its reactivity and binding affinity with target molecules.
Comparison with Similar Compounds
Table 1: Substituent Effects on Acidity
| Substituent | Electronic Effect | pKa (Estimated) | Solubility in Water |
|---|---|---|---|
| -CH₂CN (Cyanomethyl) | Withdrawing | 3.0–4.0 | Moderate |
| -CH₂OH (Hydroxymethyl) | Donating | 4.5–5.5 | High |
| -NO₂ (Nitro) | Strong Withdrawing | 2.5–3.0 | Low |
Table 3: Bioactivity Comparison
Biological Activity
5-(Cyanomethyl)furan-2-carboxylic acid is an organic compound notable for its unique structural features, including a furan ring substituted with a cyanomethyl group and a carboxylic acid functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors.
- Molecular Formula : C₇H₇N₃O₂
- Molecular Weight : Approximately 151.12 g/mol
The presence of the cyanomethyl group enhances the compound's reactivity, allowing it to participate in various chemical interactions, including hydrogen bonding and nucleophilic attacks. The aromatic nature of the furan ring contributes to its binding affinity with target molecules, potentially leading to the development of bioactive compounds .
Research indicates that this compound interacts with specific binding sites on enzymes or receptors critical for its biological activity. Understanding these interactions is essential for developing novel therapeutic agents or enhancing existing pharmaceutical formulations. The cyanomethyl group may play a significant role in these interactions, influencing the compound's biological effects .
Antimicrobial Activity
Studies have suggested that furan derivatives, including this compound, exhibit antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Antioxidant Properties
The compound may also possess antioxidant capabilities, which can protect cells from oxidative stress by scavenging free radicals. This property is particularly relevant in preventing cellular damage associated with various diseases.
Enzyme Inhibition
This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to decreased activity of pathogenic organisms or cancer cells, making it a candidate for further research in drug development.
Case Studies and Research Findings
- Study on Enzyme Interaction :
- Antimicrobial Efficacy :
- Oxidative Stress Study :
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Methylfuran-2-carboxylic acid | Methyl group at position 5 | Known for lower toxicity and moderate antibacterial activity |
| 5-Cyanomethylfuran-2-carboxylic acid | Contains a cyanomethyl group | Exhibits unique reactivity due to the nitrile group |
| 5-(Benzylthio)methylfuran-2-carboxylic acid | Benzylthio substituent | Enhanced lipophilicity may improve bioavailability |
The comparative analysis highlights how this compound stands out due to its distinct chemical properties imparted by the cyanomethyl group, which may provide unique advantages in medicinal chemistry applications compared to other furan derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
